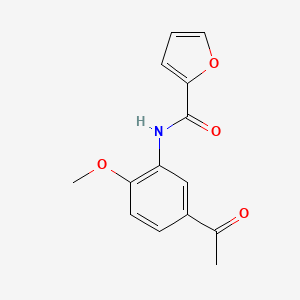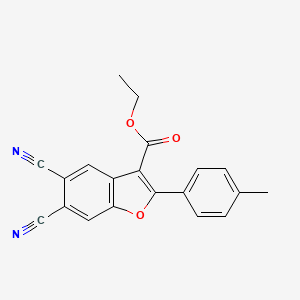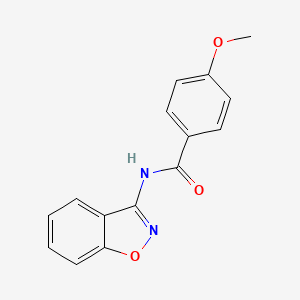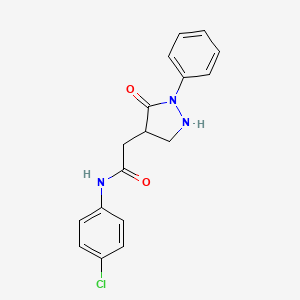![molecular formula C15H11F2N5O2 B11042981 2-(2-fluorophenoxy)-N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11042981.png)
2-(2-fluorophenoxy)-N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is a fluorinated compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. The presence of fluorine atoms in its structure enhances its biological activity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the fluorophenoxy and tetraazolyl phenyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the nucleophilic substitution of fluorine atoms and cross-coupling reactions are common methods employed in the synthesis of fluorinated compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile
- 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine
- 5-Fluoro-2-ethoxy-4(1H)pyrimidinone
Uniqueness
2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is unique due to its dual fluorination and the presence of a tetraazole ring, which confer enhanced stability and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar fluorinated compounds.
Properties
Molecular Formula |
C15H11F2N5O2 |
|---|---|
Molecular Weight |
331.28 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H11F2N5O2/c16-11-6-5-10(22-9-18-20-21-22)7-13(11)19-15(23)8-24-14-4-2-1-3-12(14)17/h1-7,9H,8H2,(H,19,23) |
InChI Key |
ZKNNVVQNAZFIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)N3C=NN=N3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11042900.png)


![5,5,7,9-tetramethyl-7-phenyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11042917.png)
![6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11042927.png)
![4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11042941.png)
![di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate](/img/structure/B11042944.png)


![ethyl {5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B11042958.png)
![(2E)-N-cyclohexyl-2-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-phenylprop-2-enamide](/img/structure/B11042959.png)
![4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B11042963.png)

![[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](1-methyl-1H-indol-3-yl)methanone](/img/structure/B11042985.png)
